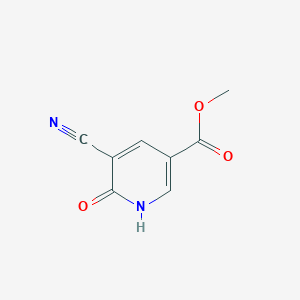

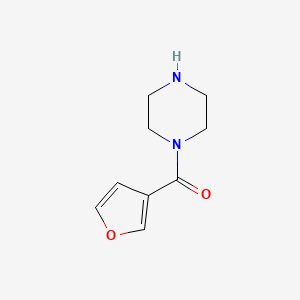

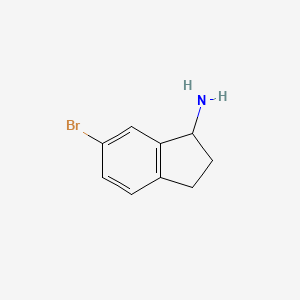

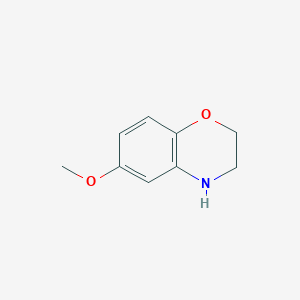

![molecular formula C6H9ClN2S B1340918 5,6-二氢-4H-环戊[d]噻唑-2-胺盐酸盐 CAS No. 82514-58-7](/img/structure/B1340918.png)

5,6-二氢-4H-环戊[d]噻唑-2-胺盐酸盐

描述

Synthesis Analysis

The synthesis of thiazole derivatives can involve several steps, including condensation, cycloaddition, and aminolysis. For instance, the synthesis of benzothiazole derivatives from 1,3-dithioles involves a 1,3-dipolar cycloaddition with DMAD (dimethyl acetylenedicarboxylate) to produce a stable aliphatic thioacyl chloride, which then reacts with nucleophiles such as o-substituted amines . Similarly, the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione includes a condensation step with thioamides, followed by Wittig olefination and nitrile oxide 1,3-dipolar cycloaddition . These methods could potentially be adapted for the synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the presence of multiple rings and substituents. For example, the crystal structure of a spiro compound containing a thiazole ring was determined by X-ray diffraction, revealing an essentially planar part formed by the five-membered thiazole ring and an imidazole ring . This suggests that the molecular structure of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride would also be characterized by the presence of a five-membered thiazole ring, possibly with additional substituents affecting its three-dimensional conformation.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including aminolysis, which is a reaction with amines that can lead to diversification of the compound's structure . The reactivity of such compounds towards nucleophiles and electrophiles can be exploited to synthesize a wide range of derivatives with different chemical properties and potential applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride are not directly reported in the provided papers, the properties of related thiazole derivatives can be indicative. These properties are influenced by the presence of different functional groups and the overall molecular structure. For example, the crystal structure analysis can provide information on the compound's stability, melting point, and solubility . The synthesis methods described can also suggest the compound's reactivity and potential as a precursor for further chemical transformations .

科学研究应用

合成和表征

化合物5,6-二氢-4H-环戊[d]噻唑-2-胺盐酸盐参与各种合成途径,用于生产杂环化合物,在药物化学和材料科学中至关重要。例如,其衍生物经历选择性溴环化反应,形成噻唑烯和噻唑酮等替代结构,由于其潜在的生物活性,这些结构具有重要意义。在这些反应中,使用溴素作为亲电试剂,在氯仿、乙酸或乙腈等溶剂中形成溴甲基化的噻唑衍生物。通过DFT计算解释了环化反应的区域选择性,分析了分子静电势和电子局域化函数(Fizer, Slivka, & Fizer, 2021)。

分子动力学和量子化学研究

该化合物及其相关结构是分子动力学和量子化学研究的对象,以预测它们在不同条件下的相互作用和稳定性。这些研究对于了解这类化合物在生物系统或作为材料中的分子行为至关重要。例如,使用密度泛函理论(DFT)计算和分子动力学模拟,研究了噻唑和噻二唑衍生物在铁金属上的缓蚀性能。这些研究有助于预测这类化合物在保护金属免受腐蚀方面的效率,具有重要的工业应用(Kaya et al., 2016)。

抗病毒和抗菌活性

已合成并评估了5,6-二氢-4H-环戊[d]噻唑-2-胺盐酸盐的某些衍生物的抗菌和抗病毒性能。这些研究对于发现针对各种细菌和病毒感染的新治疗剂至关重要。例如,从该化合物衍生的2-取代-4-甲基-7,8-二氢-5H-嘧啶并[4,5-d]噻唑-3,2-a-嘧啶表现出有希望的抗菌活性,突显了它们作为新抗菌剂的潜力。通过光谱方法确认了这些化合物的结构多样性,确保其正确合成和潜在功效(Etemadi, Shiri, Eshghi, et al., 2016)。

合成新型杂环化合物

该化合物作为合成新型杂环化合物的前体,在制药、农药和染料中被广泛使用。合成涉及各种反应,包括亲核取代、环缩合和环闭合反应,导致具有潜在生物活性的多样杂环结构。这些合成途径对于扩展杂环化合物的化学空间并探索其在不同领域中的应用至关重要(Katritzky, Cai, Suzuki, & Singh, 2004)。

安全和危害

未来方向

属性

IUPAC Name |

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.ClH/c7-6-8-4-2-1-3-5(4)9-6;/h1-3H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEVCDYDIQVBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585827 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride | |

CAS RN |

82514-58-7 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。